Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide

Kinase inhibitor selectivity TAK-659 comparator Thiadiazole–piperidine scaffold

This compound is differentiated by its 3-trifluoromethoxybenzamide moiety on a thiadiazole-piperidine scaffold. This specific substitution is predicted to drastically alter target selectivity compared to analogs like TAK-659, offering a unique chemical probe for kinome-wide profiling and CNS drug discovery due to its favorable predicted logP (~3.1) and tPSA. Secure this high-purity batch for your next-generation selectivity studies.

Molecular Formula C15H15F3N4O2S
Molecular Weight 372.37
CAS No. 2034609-64-6
Cat. No. B2830477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide
CAS2034609-64-6
Molecular FormulaC15H15F3N4O2S
Molecular Weight372.37
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3=NSN=C3
InChIInChI=1S/C15H15F3N4O2S/c16-15(17,18)24-12-3-1-2-10(8-12)14(23)20-11-4-6-22(7-5-11)13-9-19-25-21-13/h1-3,8-9,11H,4-7H2,(H,20,23)
InChIKeyHYFLFVVCOXIELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide (CAS 2034609-64-6): Chemical Class, Scaffold Context, and Procurement Relevance


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide (CAS 2034609-64-6) belongs to a class of heterocyclic benzamides that incorporate a 1,2,5-thiadiazole–piperidine scaffold. This scaffold is a recognized pharmacophore in kinase inhibitor development and other biological targets [1]. Structurally close analogs include TAK-659 (SYK/FLT3 dual inhibitor) and compounds disclosed in patents targeting CTPS1 and DDR1, all of which share the thiadiazole–piperidine core but differ in the benzamide substitution pattern [1]. For procurement decisions, this compound’s differentiation hinges on the specific 3-trifluoromethoxybenzamide moiety, which is expected to modulate physicochemical properties and target selectivity relative to other substitution variants in the series.

Why N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide Cannot Be Replaced by Its Closest Analogs Without Data Verification


Substitution of the benzamide moiety in the thiadiazole–piperidine series is known to drastically alter target affinity and selectivity. For example, TAK-659, which carries a 6-isopropoxynicotinamide group instead of the 3-trifluoromethoxybenzamide group, is a potent dual SYK/FLT3 inhibitor (SYK IC₅₀ = 3.2 nM, FLT3 IC₅₀ = 4.6 nM) . Changing the substitution to a 3-trifluoromethoxybenzamide is expected to re‑vector hydrogen‑bonding and lipophilic contacts, potentially shifting the compound’s selectivity fingerprint toward other kinases or entirely different target classes such as CTPS1, DDR1, or ion channels. Consequently, swapping this compound for a structural analog without parallel head‑to‑head data risks selecting a molecule with an incompatible selectivity, potency, or ADME profile .

Quantitative Differentiation Evidence for N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide Relative to Its Closest Comparators


Scaffold-Dependent Kinase Selectivity: Why TAK-659 (SYK IC₅₀ = 3.2 nM) Is Not a Predictive Surrogate for the 3-Trifluoromethoxybenzamide Congener

TAK-659, which shares the identical thiadiazole–piperidine core but incorporates a 6‑isopropoxynicotinamide group, is a highly potent SYK inhibitor (IC₅₀ = 3.2 nM) and FLT3 inhibitor (IC₅₀ = 4.6 nM) . The 3‑trifluoromethoxybenzamide analog introduces a meta‑electron‑withdrawing group expected to create a substantially different electrostatic and steric environment in the ATP‑binding pocket. No head‑to‑head kinase panel data have been disclosed for the target compound; however, the magnitude of selectivity shift observed across other thiadiazole‑piperidine analogs in published patent series supports a class‑level expectation that SYK/FLT3 potency will not be conserved.

Kinase inhibitor selectivity TAK-659 comparator Thiadiazole–piperidine scaffold

CTPS1 versus DDR1 Target‑Class Differentiation: Probing the Impact of the 3-Trifluoromethoxy Substituent

Patent literature demonstrates that benzamide derivatives bearing a thiadiazole–piperidine scaffold have been claimed as both CTPS1 inhibitors (US20230183229A1) and DDR1 inhibitors (EP2842939B1) [1][2]. The specific benzamide substitution pattern is the critical determinant of target engagement: examples in the CTPS1 patent feature small alkyl or cycloalkyl groups on the benzamide ring, while DDR1‑targeted analogs often incorporate sulfonamide or halo‑substituted aryl motifs. The 3‑trifluoromethoxybenzamide group has not been explicitly profiled in either patent, placing it in a structurally ambiguous region that could potentially engage either target or a distinct profile altogether.

CTPS1 inhibitor DDR1 inhibitor Benzamide SAR

Predicted Physicochemical Differentiation: Lipophilicity and Permeability Shifts Induced by the 3-Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is a strongly electron‑withdrawing substituent that substantially increases lipophilicity and metabolic stability compared to methoxy, methyl, or halogen substituents commonly found in close analogs [1]. In silico predictions for the target compound yield a calculated logP of approximately 3.1 and a topological polar surface area (tPSA) of ~75 Ų, placing it near the upper boundary of CNS‑drug‑like space. In contrast, the 3‑methylbenzamide analog (a representative CTPS1 patent example) has a predicted logP ≈ 2.2 [1]. A logP increase of ~0.9 units can significantly alter solubility, plasma protein binding, and tissue distribution.

Physicochemical properties logP CNS permeability

Limitations Statement: Absence of High‑Strength Comparative Biological Data

A comprehensive search of the public domain (PubMed, patent databases, vendor technical datasheets from non‑excluded sources) as of April 2026 did not identify any primary research article, patent example, or authoritative database entry that provides quantitative biochemical IC₅₀, cellular EC₅₀, in vivo pharmacokinetic, or selectivity panel data for N‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]‑3‑(trifluoromethoxy)benzamide. Consequently, all differentiation claims in this guide are based on class‑level inference from structurally related compounds or in silico predictions, and no high‑strength direct comparative evidence can be presented at this time.

Data gap Prospective profiling Procurement caution

Recommended Application Scenarios for N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide Based on Differentiated Scaffold Properties


Kinome‑Wide Selectivity Profiling for Target Deconvolution

Given the absence of publicly disclosed target engagement data, the most scientifically valuable initial use of this compound is in a broad kinome‑wide selectivity panel (e.g., DiscoverX KINOMEscan or Reaction Biology KinaseProfiler). This profiling would directly address the two‑class uncertainty (SYK/FLT3 vs. CTPS1 vs. DDR1) highlighted in Section 3 and would generate the first quantitative selectivity fingerprint for the 3‑trifluoromethoxybenzamide substitution [1].

Comparative Physicochemical and ADME Benchmarking Against the Methylbenzamide Analog

The predicted logP shift of ~0.9 units relative to the 3‑methylbenzamide analog (Section 3, Evidence 3) suggests substantive differences in solubility, permeability, and metabolic stability. A head‑to‑head ADME panel (kinetic solubility, Caco‑2 permeability, microsomal stability) comparing the target compound with the methyl analog would quantify the extent to which the trifluoromethoxy group influences drug‑like properties .

Chemical Probe Development for Orphan Thiadiazole‑Piperidine Target Space

The thiadiazole–piperidine scaffold has been linked to multiple, pharmacologically distinct targets (SYK, FLT3, CTPS1, DDR1, P2X3). The unique 3‑trifluoromethoxybenzamide substitution has not been mapped to any of these targets in the public domain, positioning the compound as a potential starting point for a novel chemical probe program. Initial screening against a curated panel of kinases and nucleotide‑binding enzymes would establish the compound’s selectivity and guide subsequent SAR efforts [1].

CNS‑Focused Lead Generation Leveraging Elevated Lipophilicity

The predicted logP ≈ 3.1 and tPSA ~75 Ų place this compound within or near CNS drug‑likeness space. If follow‑up profiling confirms acceptable P‑glycoprotein efflux ratio and hERG liability, the compound could serve as a CNS‑penetrant lead for neurological or psychiatric indications, differentiating it from more polar analogs that may have restricted brain exposure .

Quote Request

Request a Quote for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.